molecular formula C20H16Br2N6O B3075465 Etravirine hydrobromide CAS No. 1030633-38-5

Etravirine hydrobromide

Cat. No. B3075465
CAS RN: 1030633-38-5
M. Wt: 516.2 g/mol
InChI Key: GXQIDURPSWCNCO-UHFFFAOYSA-N
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Description

Etravirine, also known as ETR and marketed under the brand name Intelence, is a drug used for the treatment of HIV . It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and unlike the currently available agents in the class, resistance to other NNRTIs does not seem to confer resistance to etravirine . It is indicated for the treatment of human immunodeficiency virus type 1 (HIV-1) infection in antiretroviral treatment-experienced adult patients, who have evidence of viral replication and HIV-1 strains resistant to a non-nucleoside reverse transcriptase inhibitor (NNRTI) and other antiretroviral agents .


Molecular Structure Analysis

Etravirine’s molecular structure allows it to accommodate mutational changes in the binding pocket of the reverse-transcriptase enzyme, even in the presence of significant mutations . It is highly active against HIV-1, with a 50% effective concentration of 1.4–4.8 nmol/L, which is similar to that of efavirenz .


Chemical Reactions Analysis

Etravirine exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 .


Physical And Chemical Properties Analysis

Etravirine is highly lipophilic (logP=5.2) and has low water solubility . As per BCS (Biopharmaceutical Classification System), ETV is a class 2 drug with poor water solubility and high permeability .

Mechanism of Action

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1). It directly binds reverse transcriptase and consequently blocks DNA-dependent and RNA-dependent polymerase activity . Etravirine does not inhibit human DNA polymerase alpha, beta or gamma .

Safety and Hazards

Etravirine may cause long-lasting harmful effects to aquatic life and is harmful if swallowed . It is recommended to avoid release to the environment and not to eat, drink or smoke when using this product . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

Etravirine is being explored as a potential therapy for bladder cancer . This research underscores the promising therapeutic potential of Etravirine, hinting at repurposing opportunities in bladder cancer therapy . These findings represent a substantial stride in advancing personalized medicine within cancer research and will be further scrutinized in forthcoming studies .

properties

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O.BrH/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15;/h3-8H,1-2H3,(H3,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQIDURPSWCNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etravirine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Etravirine hydrobromide
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Etravirine hydrobromide
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